2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride
Description
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS: 2411635-69-1) is a fluorinated arylalkylamine derivative with the molecular formula C₉H₁₀ClF₂N₂O₂ and a molecular weight of 223.6 g/mol . Structurally, it features a 2,6-difluorophenyl group attached to a methylamino-substituted acetic acid backbone, which is protonated as a hydrochloride salt.
Key physicochemical properties include:
- IUPAC Name: Amino(2,6-difluorophenyl)acetic acid hydrochloride
- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Primarily used in pharmaceutical research, particularly in the development of receptor modulators and intermediates for bioactive molecules. However, commercial availability has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or market demand .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-(methylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUAAZIJPYDAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC=C1F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
One of the most effective routes to prepare 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride involves reductive amination of the corresponding 2-(2,6-difluorophenyl)glyoxylic acid or its ester derivatives with methylamine, followed by acidification to the hydrochloride salt.
Step 1: Starting Material Preparation
The precursor 2-(2,6-difluorophenyl)glyoxylic acid or its methyl ester is prepared by known methods involving Friedel-Crafts acylation or other aromatic substitution reactions with 2,6-difluorobenzene derivatives.Step 2: Reductive Amination
The carbonyl group of the glyoxylic acid derivative is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon or Raney nickel). This step converts the aldehyde or ketone into the methylamino group.Step 3: Hydrochloride Salt Formation
The free amine product is treated with hydrochloric acid, typically in an alcoholic solvent such as ethanol or isopropanol, to form the stable hydrochloride salt.
This method offers good yields and purity, with control over reaction parameters such as temperature, solvent, and stoichiometry critical for optimizing the process.
Alternative Synthetic Routes
Acylation and Subsequent Amination
In some synthetic schemes, the 2,6-difluorophenyl moiety is introduced via benzoylation of an aniline derivative, followed by reduction and functional group transformations to install the methylamino group. For example, benzoylation with 2,6-difluorobenzoyl chloride followed by reduction with tin(II) chloride and subsequent methylation steps have been reported in related benzimidazole derivatives synthesis, which shares structural similarity with the target compound.Direct Alkylation of Amino Acids
Another approach involves direct alkylation of glycine or glycine derivatives with 2,6-difluorobenzyl halides under basic conditions, followed by methylation of the amino group and salt formation. However, this method is less common due to regioselectivity challenges and lower yields.
Reaction Conditions and Optimization
Research Findings and Analytical Data
Purity and Characterization
The hydrochloride salt of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is typically characterized by NMR (1H, 13C, and 19F), IR spectroscopy, and elemental analysis. The presence of fluorine atoms is confirmed by characteristic 19F NMR signals.Crystallinity and Stability
The hydrochloride salt exhibits improved crystallinity and stability compared to the free base, facilitating handling and formulation.Yield Optimization
Studies indicate that controlling equivalents of methylamine and reducing agent, reaction time, and temperature significantly affect yield and selectivity. Excess methylamine can lead to side reactions, while insufficient reducing agent results in incomplete conversion.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₈ClF₂NO₂
- Key Differences: Lacks the methyl group on the amino substituent, resulting in reduced lipophilicity compared to the target compound.
- Impact : The absence of the methyl group may decrease membrane permeability but improve aqueous solubility. This derivative is used in similar research contexts but has distinct safety profiles (e.g., identical hazard statements) .
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride
- Molecular Formula : C₁₃H₂₀ClN₂O
- Key Differences : Replaces the carboxylic acid with an acetamide group and substitutes the 2,6-difluorophenyl ring with a 2,6-dimethylphenyl group.
- Impact: The acetamide group reduces acidity, favoring passive diffusion across biological membranes. This compound is utilized as a lidocaine impurity reference standard .
2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₂N
- Key Differences : Features a pyrrolidine (cyclic secondary amine) instead of the acetic acid backbone.
- Impact : The cyclic structure restricts conformational flexibility, which could limit interaction with flat binding pockets. Industrial-grade applications include agrochemical and flavor intermediate synthesis .
Biological Activity
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride, also known by its chemical formula CHClFNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 237.63 g/mol
- Appearance : White to off-white powder
- IUPAC Name : 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid; hydrochloride
- Storage Temperature : Room temperature
| Property | Value |
|---|---|
| Chemical Formula | CHClFNO |
| Molecular Weight | 237.63 g/mol |
| MDL No. | MFCD28012227 |
| PubChem CID | 75525658 |
The biological activity of this compound appears to be linked to its ability to modulate various signaling pathways and interact with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert effects similar to other compounds in its class, including influences on neurotransmitter systems and potential anti-inflammatory properties.
Pharmacological Studies
Recent research has indicated that this compound may possess significant pharmacological properties. For instance:
- Cytotoxicity : In vitro studies have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines were reported between 4.98 μM and 14.65 μM, indicating moderate potency against these cancer types .
- Neuroprotective Effects : Other studies suggest neuroprotective potential, which may be beneficial in conditions such as Alzheimer's disease, although specific mechanisms remain to be fully elucidated .
Study on Cytotoxicity
A study investigated the cytotoxic effects of various derivatives related to this compound. The findings revealed that certain modifications to the compound's structure enhanced its efficacy against cancer cell lines. The most promising derivatives exhibited significant growth inhibition at concentrations as low as 5 μM .
Neuroprotective Activity
In a separate investigation focusing on neurodegenerative diseases, the compound was tested for its ability to modulate amyloid-beta peptide production. Results indicated that it could influence amyloid processing without altering overall amyloid-beta levels significantly, suggesting a potential role in Alzheimer's disease management .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with fluorinated aromatic aldehydes. For example, 2,6-difluorophenylacetic acid (precursor) can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling, followed by introduction of the methylamino group via reductive amination. Key parameters include reaction temperature (optimized between 0–5°C for amide bond formation to minimize side reactions ), solvent choice (e.g., pyridine for acylation ), and stoichiometric control of reagents. Hydrochloride salt formation is achieved using HCl gas or concentrated HCl in ethanol. Yield and purity are influenced by recrystallization solvents (methanol or acetonitrile preferred for high-purity crystals ).
Q. How is the purity of this compound typically assessed in research settings, and what analytical techniques are most reliable?
- Methodological Answer : Purity is assessed using HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase with 0.1% trifluoroacetic acid). A retention time of 8–10 minutes and >95% peak area are standard benchmarks . Complementary techniques include:
- 1H/13C NMR : To confirm structural integrity (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm for difluorophenyl groups ).
- Mass spectrometry (HRMS) : Exact mass matching within 2 ppm error .
- Melting point analysis : Consistency with literature values (e.g., 98–101°C for the parent acid ).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The hydrochloride salt should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation. Stability tests indicate <5% decomposition over 12 months under these conditions. Avoid exposure to light, as the difluorophenyl group may undergo photolytic cleavage .
Advanced Research Questions
Q. How do positional isomers of the difluorophenyl group (e.g., 2,4- vs. 2,6-substitution) impact the compound’s physicochemical properties and biological activity?
- Methodological Answer : Isomeric differences alter lipophilicity (logP) and hydrogen-bonding capacity. For example, 2,6-difluoro substitution reduces steric hindrance compared to 2,4-substitution, enhancing solubility in polar solvents (e.g., logP = 1.8 vs. 2.3 for 2,4-difluoro analogs ). Biological activity shifts can be evaluated via receptor-binding assays (e.g., 5-HT2C agonism studies ). Computational modeling (DFT or molecular docking) helps predict isomer-specific interactions with target proteins .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NMR signals)?
- Methodological Answer : Contradictions arise from dynamic proton exchange or crystallographic disorder. Strategies include:
- Variable-temperature NMR : To identify exchange-broadened signals (e.g., methylamino protons ).
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for trans/cis cyclopropane derivatives ).
- Isotopic labeling : 19F NMR or 13C-enriched samples clarify aromatic ring assignments .
Q. How does the hydrochloride salt form influence solubility and pharmacokinetic properties compared to the free base?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for the free base) due to ionic dissociation. Pharmacokinetic studies in rodent models show a 30% increase in oral bioavailability for the salt form. Stability in physiological pH (7.4) is confirmed via HPLC monitoring over 24 hours .
Q. What impurities are commonly observed during synthesis, and how are they mitigated?
- Methodological Answer : Major impurities include:
- Unreacted 2,6-difluorophenylacetic acid : Removed via sodium bicarbonate washes .
- N-Methyl byproducts : Controlled via stoichiometric excess of methylamine (1.2 eq.) and HPLC-guided purification .
- Oxidative degradation products : Mitigated by inert-atmosphere reactions and antioxidants (e.g., BHT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
